molecular formula C11H18N4 B14883750 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine

4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine

Cat. No.: B14883750
M. Wt: 206.29 g/mol
InChI Key: UWOOPCHUYLDMIJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and piperidinyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4,6-dimethyl-2-piperidin-1-ylpyrimidin-5-amine

InChI

InChI=1S/C11H18N4/c1-8-10(12)9(2)14-11(13-8)15-6-4-3-5-7-15/h3-7,12H2,1-2H3

InChI Key

UWOOPCHUYLDMIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCCC2)C)N

Origin of Product

United States

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